molecular formula C11H13NO3 B13003435 Amino-chroman-3-yl-acetic acid

Amino-chroman-3-yl-acetic acid

Cat. No.: B13003435
M. Wt: 207.23 g/mol
InChI Key: ZCNPCZAZVQYJEA-UHFFFAOYSA-N
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Description

Amino-chroman-3-yl-acetic acid is a chroman-derived compound featuring a bicyclic benzopyran structure with an amino group and an acetic acid moiety. Chroman derivatives are known for their biological relevance, including antioxidant and anti-inflammatory properties, which may extend to this compound depending on substituent patterns .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-2-(3,4-dihydro-2H-chromen-3-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c12-10(11(13)14)8-5-7-3-1-2-4-9(7)15-6-8/h1-4,8,10H,5-6,12H2,(H,13,14)

InChI Key

ZCNPCZAZVQYJEA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-chroman-3-yl-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-formylchromone with glycine in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Amino-chroman-3-yl-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted this compound derivatives .

Scientific Research Applications

Therapeutic Applications

1. Antidepressant Activity
Amino-chroman-3-yl-acetic acid derivatives have been studied for their potential as serotonin reuptake inhibitors. These compounds may act as agonists or antagonists at the 5-HT1A receptors, which are critical in the treatment of various mood disorders including major depressive disorder, anxiety disorders, and post-traumatic stress disorder. The ability to modulate serotonin levels makes these compounds promising candidates for antidepressant therapy .

2. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. Its derivatives have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

3. Anti-inflammatory Properties
The compound has shown potential in reducing inflammation through various pathways. Its structural similarity to other anti-inflammatory agents allows it to interact with biological targets involved in inflammatory responses. This application is being explored in the context of chronic inflammatory diseases and conditions where inflammation plays a significant role .

Drug Development

1. Scaffold for New Drug Design
The chroman scaffold of this compound serves as a versatile platform for the development of new pharmacological agents. Researchers have utilized this scaffold to design novel compounds with enhanced efficacy against bacterial infections and cancer. The incorporation of amino acids into the structure has led to improved biological activity and specificity .

2. Cosmetic Applications
Beyond therapeutic uses, this compound is being investigated for its role in cosmetic formulations. Its antioxidant properties can be beneficial in skin care products aimed at reducing oxidative stress and improving skin health. The compound's ability to stabilize formulations while providing therapeutic benefits makes it an attractive ingredient in cosmetic science .

Case Studies

Study FocusFindingsReference
Antidepressant ActivityDemonstrated effectiveness as a serotonin reuptake inhibitor; potential for treating depression
Neuroprotective EffectsInhibition of acetylcholinesterase; potential benefits for Alzheimer's treatment
Anti-inflammatory PropertiesReduced inflammation markers in preclinical models; implications for chronic disease management
Cosmetic FormulationsEnhanced skin hydration and antioxidant effects; stability in topical applications

Mechanism of Action

The mechanism of action of Amino-chroman-3-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Amino-chroman-3-yl-acetic acid with structurally related compounds, emphasizing molecular features, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications References
This compound (hypothetical) Not explicitly provided Chroman ring, amino group, acetic acid Hypothetical: Drug development
2-Amino-2-(oxan-3-yl)acetic acid hydrochloride C₇H₁₄ClNO₃ 195.64 Oxane (tetrahydropyran) ring, amino, acetic acid Pharmaceuticals, agrochemicals
[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid C₇H₄Cl₂FNO₃ 264.02 Pyridine ring, halogen substituents, acetic acid Herbicide or antimicrobial research
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine C₁₄H₁₃ClN₂O₆ 356.72 Chromene ring, chloro, hydroxy, methyl groups Anti-inflammatory or enzyme inhibition
2-Amino-2-(3-Methyloxan-3-yl)acetic Acid C₈H₁₅NO₃ 173.21 Methyl-substituted oxane ring, amino, acetic acid Metabolic studies

Structural and Functional Insights

  • Core Ring Systems : Chroman/chromene derivatives (e.g., ) exhibit aromatic stability and π-π interactions, enhancing binding to biological targets. Oxane () and pyridine () analogs offer varied electronic environments and solubility profiles.
  • Substituent Effects : Halogen atoms (Cl, F in ) increase lipophilicity and metabolic stability. Hydroxy and methyl groups () modulate hydrogen bonding and steric effects.
  • Applications : Chroman-based compounds are explored for therapeutic uses (e.g., anti-inflammatory agents), while oxane and pyridine derivatives show versatility in agrochemicals and materials science .

Biological Activity

Amino-chroman-3-yl-acetic acid (ACAA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of chroman derivatives, which are known for their wide range of pharmacological properties. The synthesis typically involves the condensation of chroman derivatives with amino acids or their derivatives. The structural characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of key functional groups.

Biological Activities

1. Antimicrobial Activity

ACAA has demonstrated significant antimicrobial properties against various bacterial strains. A study reported that derivatives of chroman-3-yl-acetic acid exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

2. Acetylcholinesterase Inhibition

ACAA also shows promise as an acetylcholinesterase inhibitor (AChEI), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The compound exhibited an inhibition rate of 48.25% at a concentration of 100 µM, indicating its potential as a therapeutic agent for cognitive disorders .

3. Antioxidant Activity

The antioxidant capacity of ACAA has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results suggest that ACAA can effectively scavenge free radicals, with IC50 values comparable to standard antioxidants like ascorbic acid .

Case Studies

Case Study 1: Neuroprotective Effects

In a study involving neuroblastoma cell lines, ACAA was shown to improve cell viability under oxidative stress conditions induced by β-amyloid peptide exposure. The compound reduced apoptosis markers and increased the expression of neuroprotective proteins, suggesting its potential in Alzheimer's disease management .

Case Study 2: Anti-inflammatory Properties

Research has indicated that ACAA possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This activity was linked to the modulation of NF-kB signaling pathways, highlighting its potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Amino-chroman-3-yl-acetic acid, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves cyclization of substituted chroman precursors followed by acetylation. A common approach uses acetic anhydride under controlled pH (4–6) to minimize side reactions. Purity verification employs thin-layer chromatography (TLC) with a solvent system of n-butanol/acetic acid/water (12:3:5 ratio) and ninhydrin staining for amino group detection . Quantitative purity assessment via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) is recommended for higher precision.

Q. How can researchers characterize the structural conformation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the chroman ring structure and acetic acid side chain. For stereochemical analysis, X-ray crystallography (e.g., Cambridge Crystallographic Data Centre protocols) resolves enantiomeric configurations, as demonstrated in related chroman derivatives . Infrared (IR) spectroscopy further validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (LC-MS/MS) provides sensitivity down to ng/mL levels. For amino acid-specific quantification, automated amino acid analyzers (e.g., Biochrom Bio 30+) with post-column ninhydrin derivatization ensure minimal matrix interference and baseline separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Systematic approaches include:

  • Stereochemical validation : Compare enantiopure samples (e.g., via chiral HPLC using cellulose-based columns) to assess activity differences.
  • Assay standardization : Replicate experiments under controlled pH (6–8), temperature (25°C), and ionic strength to isolate confounding variables .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Comptes Rendus Chimie) to identify trends or outliers .

Q. What strategies optimize the enantioselective synthesis of this compound for pharmacological studies?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) or enzymatic resolution (lipases) improves enantiomeric excess (ee > 95%). For scale-up, continuous-flow reactors reduce racemization risks. Purity must be confirmed via polarimetry or circular dichroism (CD) spectroscopy .

Q. How can computational modeling guide the design of this compound derivatives with enhanced stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict stability of substituents on the chroman ring. Molecular dynamics simulations (e.g., GROMACS) model interactions in aqueous or lipid environments. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .

Data Presentation and Reproducibility

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

  • Methodological Answer : Follow ACS Style Guide standards :

  • Methods : Specify solvent grades, equipment models (e.g., HPLC column dimensions), and reaction times (±5% tolerance).
  • Data tables : Include mean ± SD for triplicate measurements and raw data in supplementary materials.
  • Crystallography : Deposit .cif files in public repositories (e.g., CCDC) with full refinement parameters .

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